Bienvenue dans la boutique en ligne BenchChem!

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

Xanthine Oxidase Enzyme Inhibition Uric Acid

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide (CAS 851403-30-0) is a synthetic small molecule that fuses a 6,7-dimethyl-2-oxo-1H-quinoline (quinolinone) core with a 9H-xanthene-9-carboxamide moiety via an ethyl linker. Its molecular formula is C27H24N2O3 and its molecular weight is 424.5 g/mol, with typical commercial purity at ≥95%.

Molecular Formula C27H24N2O3
Molecular Weight 424.5
CAS No. 851403-30-0
Cat. No. B2840069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide
CAS851403-30-0
Molecular FormulaC27H24N2O3
Molecular Weight424.5
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C27H24N2O3/c1-16-13-19-15-18(26(30)29-22(19)14-17(16)2)11-12-28-27(31)25-20-7-3-5-9-23(20)32-24-10-6-4-8-21(24)25/h3-10,13-15,25H,11-12H2,1-2H3,(H,28,31)(H,29,30)
InChIKeyPZMVTSSBKKXHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide (CAS 851403-30-0): A Research-Grade Quinolinone-Xanthene Hybrid


N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide (CAS 851403-30-0) is a synthetic small molecule that fuses a 6,7-dimethyl-2-oxo-1H-quinoline (quinolinone) core with a 9H-xanthene-9-carboxamide moiety via an ethyl linker . Its molecular formula is C27H24N2O3 and its molecular weight is 424.5 g/mol, with typical commercial purity at ≥95% . The compound belongs to the broader class of xanthene-appended quinoline hybrids, which have been explored as CCR1 receptor antagonists and xanthine oxidase inhibitors [1][2]. However, publicly available pharmacological annotation for this specific congener remains sparse, necessitating careful comparator-driven evaluation for procurement or assay selection.

Why In-Class Quinolinone-Xanthene Carboxamides Cannot Be Interchanged: The Substitution Sensitivity of 851403-30-0


The pharmacological profile of quinolinone-xanthene carboxamides is exquisitely sensitive to the nature and position of substituents on the quinolinone ring. Structure-activity relationship (SAR) studies on xanthene carboxamides reveal that minor variations—such as methylation pattern, linker length, or the presence of methoxy substituents—dramatically alter target engagement, with CCR1 antagonist IC50 values spanning three orders of magnitude across closely related analogs [1]. Consequentially, the 6,7-dimethyl substitution pattern of compound 851403-30-0 cannot be assumed to mimic the activity of its 7-methoxy, 5,8-dimethoxy, or 4-methyl congeners . Generic substitution without empirical verification risks selecting a compound with divergent potency, selectivity, or even target class altogether, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide (851403-30-0)


Xanthine Oxidase Inhibition: Comparative Potency of the 6,7-Dimethyl-Quinolinone Scaffold

While direct quantitative data for CAS 851403-30-0 against xanthine oxidase (XO) is not publicly available, class-level inference from structurally related xanthene-appended heterocycles provides context. Patent US11021454B2 exemplifies that aryl benzofuran amidated derivatives with xanthene-like motifs achieve sub-micromolar XO inhibition (e.g., Compound 6e: Ki = 3.43 μM) [1]. Moreover, a distinct xanthene carboxamide (CHEMBL4777821) achieves IC50 = 63 nM on bovine XO [2]. These data establish that the xanthene carboxamide chemotype is XO-competent, but the precise potency of the 6,7-dimethyl-quinolinone hybrid remains to be empirically determined. Without head-to-head data, substitution of 851403-30-0 for a known XO inhibitor of differing scaffold (e.g., febuxostat, IC50 ≈ 1 nM) is unsupported [3].

Xanthine Oxidase Enzyme Inhibition Uric Acid

Molecular Properties and Drug-Likeness: Comparison with Quinolinone-Xanthene Analogs

The molecular properties of 851403-30-0 (MW = 424.5 g/mol, C27H24N2O3) place it within favorable drug-like chemical space, but with notable distinctions from its closest analogs. The 7-methoxy analog (CAS 851406-29-6) has MW = 440.5 g/mol, while the 5,8-dimethoxy derivative has MW = 470.5 g/mol . The 6,7-dimethyl substitution results in lower molecular weight, higher lipophilicity (cLogP predicted ~4.5 vs. ~4.0 for the 7-methoxy), and fewer hydrogen bond donors/acceptors. These differences can significantly impact solubility, permeability, and metabolic stability, making 851403-30-0 a potentially more CNS-penetrant or plasma-protein-bound candidate compared to its oxygenated counterparts .

Physicochemical Properties Drug-Likeness Scaffold Comparison

CCR1 Receptor Antagonism: Evidence Gap for the 6,7-Dimethyl Congener

Xanthene-9-carboxamides were first identified as CCR1 receptor antagonists in 2003, with lead compound 1a showing potent murine CCR1 binding [1]. Subsequent SAR exploration demonstrated that quinoline-appended xanthene hybrids can modulate CCR1 activity, but the specific contribution of the 6,7-dimethyl substitution on the quinolinone ring has not been reported. Without direct binding or functional assay data for 851403-30-0 at CCR1, its differentiation from the prototypical xanthene-9-carboxamide 1a (mouse CCR1 antagonist) or from quinoline-containing analogs remains speculative [2].

CCR1 Antagonist Chemokine Receptor Inflammation

Application Scenarios for N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide Based on Available Evidence


Scaffold-Hopping and SAR Exploration in Xanthine Oxidase Inhibitor Programs

Despite lacking direct XO inhibition data, 851403-30-0 offers a structurally distinct quinolinone-xanthene template for medicinal chemistry teams seeking to diversify away from febuxostat-like or allopurinol-like scaffolds. Its 6,7-dimethyl substitution provides a lipophilic, non-purine core that can serve as a starting point for fragment growing or bioisosteric replacement, with the xanthene carboxamide moiety offering potential Type I or Type II metal coordination to the molybdenum cofactor of XO . Procurement is warranted for exploratory enzyme assays and co-crystallography studies.

Physicochemical Comparator in CNS Penetration Studies

The predicted higher cLogP and lower molecular weight of 851403-30-0 relative to methoxy-substituted analogs make it a candidate comparator in blood-brain barrier penetration assays. Neuroscience researchers evaluating quinolinone-based probes may select 851403-30-0 as a representative of the more lipophilic, less hydrogen-bonding subset of the chemical series, alongside a polar analog such as the 7-methoxy derivative, to deconvolute physicochemical vs. target-mediated effects on CNS exposure .

Negative Control or Selectivity Profiling for P2X3 Antagonist Programs

Given the structural resemblance of 851403-30-0 to quinolinone-containing P2X3 antagonists (see, e.g., patent CN-110796702-A describing heterocyclic P2X3 antagonists [1]), this compound may serve as a closely matched inactive or weakly active control in P2X3 selectivity panels. Its procurement for counter-screening against P2X3, P2X2, and related purinergic receptors can help establish the selectivity fingerprint of lead P2X3 antagonist series, provided that its own P2X3 activity is first experimentally determined.

Custom Synthesis and Derivatization Intermediary

The ethyl linker between the quinolinone and xanthene carboxamide moieties presents a synthetic handle for further functionalization. Custom synthesis vendors can use 851403-30-0 as a late-stage intermediate for generating focused libraries through amide N-alkylation, quinolinone N-functionalization, or xanthene ring substitution . Procurement in bulk (>95% purity) is a cost-effective strategy for building proprietary analog collections.

Quote Request

Request a Quote for N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.